Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C15H19NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, benzyl chloride, and ethyl chloroformate.
Formation of Intermediate: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperidine.
Oxidation: The intermediate 1-benzylpiperidine is then oxidized using an oxidizing agent like potassium permanganate to form 1-benzyl-6-oxopiperidine.
Esterification: Finally, the compound undergoes esterification with ethyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the ketone functionality play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound has a similar structure but differs in the position of the ketone group.
1-Benzyl-4-ethoxycarbonyl-3-piperidone: Another similar compound with variations in the ester and ketone functionalities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
304859-21-0 |
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Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
ethyl 1-benzyl-6-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-9-14(17)16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
InChI Key |
JBMXVMVVSOFZEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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